4,9,9-Triphenyl-9H-fluorene
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Overview
Description
4,9,9-Triphenyl-9H-fluorene is an organic compound with the molecular formula C31H22 and a molecular weight of 394.51 g/mol . It is a derivative of fluorene, characterized by the presence of three phenyl groups attached to the fluorene core. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4,9,9-Triphenyl-9H-fluorene typically involves the reaction of fluorene with phenyl-containing reagents under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with triphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
4,9,9-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Scientific Research Applications
4,9,9-Triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and as a probe in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 4,9,9-Triphenyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of phenyl groups enhances its ability to participate in π-π interactions, making it an effective component in electronic devices. In biological systems, its fluorescence properties allow it to act as a molecular probe, interacting with specific biomolecules and providing insights into their behavior .
Comparison with Similar Compounds
4,9,9-Triphenyl-9H-fluorene can be compared with other fluorene derivatives such as:
9-Phenyl-9H-fluorene: Lacks the additional phenyl groups, resulting in different electronic and photophysical properties.
2,7-Dibromo-9H-fluorene: Contains bromine atoms, which significantly alter its reactivity and applications.
9,9-Dimethyl-9H-fluorene: The presence of methyl groups affects its steric and electronic characteristics.
The uniqueness of this compound lies in its combination of structural rigidity and electronic versatility, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C31H22 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4,9,9-triphenylfluorene |
InChI |
InChI=1S/C31H22/c1-4-13-23(14-5-1)26-20-12-22-29-30(26)27-19-10-11-21-28(27)31(29,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-22H |
InChI Key |
BDHKNVPTMCSFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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